molecular formula C19H15N3O2 B2790726 2-([2-(Methylamino)quinolin-8-yl]oxy)quinolin-8-ol CAS No. 317375-40-9

2-([2-(Methylamino)quinolin-8-yl]oxy)quinolin-8-ol

Cat. No.: B2790726
CAS No.: 317375-40-9
M. Wt: 317.348
InChI Key: DFLMMOATSAMMKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-([2-(Methylamino)quinolin-8-yl]oxy)quinolin-8-ol is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of two quinoline rings connected via an oxygen atom, with one of the quinoline rings further substituted by a methylamino group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([2-(Methylamino)quinolin-8-yl]oxy)quinolin-8-ol typically involves the following steps:

    Formation of the Intermediate: The initial step involves the preparation of 2-(methylamino)quinolin-8-ol. This can be achieved through the reaction of 2-chloroquinoline with methylamine under controlled conditions.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with 8-hydroxyquinoline. This step is usually carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-([2-(Methylamino)quinolin-8-yl]oxy)quinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the amino group, with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Alkylated or acylated quinoline derivatives.

Scientific Research Applications

2-([2-(Methylamino)quinolin-8-yl]oxy)quinolin-8-ol has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties in treating various diseases.

    Industry: Utilized in the development of advanced materials and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of 2-([2-(Methylamino)quinolin-8-yl]oxy)quinolin-8-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-([2-(Amino)quinolin-8-yl]oxy)quinolin-8-ol
  • 2-([2-(Ethylamino)quinolin-8-yl]oxy)quinolin-8-ol
  • 2-([2-(Dimethylamino)quinolin-8-yl]oxy)quinolin-8-ol

Uniqueness

2-([2-(Methylamino)quinolin-8-yl]oxy)quinolin-8-ol is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[2-(methylamino)quinolin-8-yl]oxyquinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c1-20-16-10-8-13-5-3-7-15(19(13)21-16)24-17-11-9-12-4-2-6-14(23)18(12)22-17/h2-11,23H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLMMOATSAMMKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(C=CC=C2OC3=NC4=C(C=CC=C4O)C=C3)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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